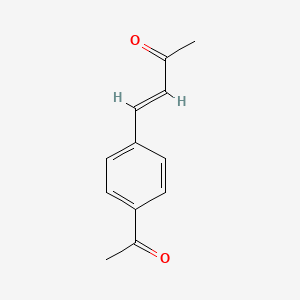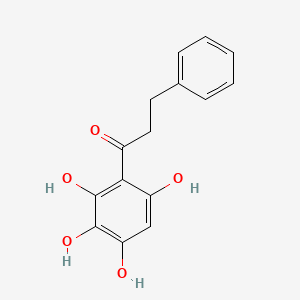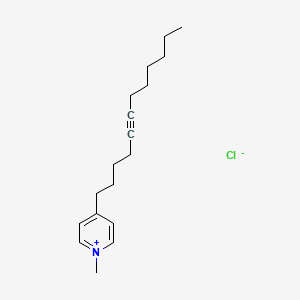![molecular formula C8H14ClF3N2 B14291200 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 112498-70-1](/img/structure/B14291200.png)
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a trifluoroethyl group attached to a diazabicyclo[2.2.2]octane framework, making it a valuable molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.
科学的研究の応用
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable complexes with various drugs.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways.
類似化合物との比較
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octane: Lacks the chloride ion, affecting its solubility and reactivity.
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a bromide ion, which can influence its reactivity and interaction with other molecules.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its specific combination of a trifluoroethyl group and a quaternary ammonium structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[222]octan-1-ium chloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
112498-70-1 |
|---|---|
分子式 |
C8H14ClF3N2 |
分子量 |
230.66 g/mol |
IUPAC名 |
1-(2,2,2-trifluoroethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C8H14F3N2.ClH/c9-8(10,11)7-13-4-1-12(2-5-13)3-6-13;/h1-7H2;1H/q+1;/p-1 |
InChIキー |
DYBFPZWPPDFVIO-UHFFFAOYSA-M |
正規SMILES |
C1C[N+]2(CCN1CC2)CC(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)





